molecular formula C11H23NO4 B153930 DL-Pantothenyl ethyl ether CAS No. 667-84-5

DL-Pantothenyl ethyl ether

Cat. No.: B153930
CAS No.: 667-84-5
M. Wt: 233.3 g/mol
InChI Key: MRAMPOPITCOOIN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Pantothenyl ethyl ether is typically synthesized through an etherification reaction. One common method involves reacting DL-Panthenol with bromoacetic acid ester under specific conditions . The reaction conditions, including temperature, solvent, and catalyst, can be adjusted based on the desired yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale etherification processes. The reaction is carried out in reactors with precise control over temperature and pressure to ensure consistent product quality. The final product is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: DL-Pantothenyl ethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced stability and penetration capabilities compared to other derivatives of pantothenic acid. Its ability to provide long-lasting moisturization and conditioning without build-up makes it a preferred choice in cosmetic formulations .

Properties

IUPAC Name

N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-4-16-7-5-6-12-10(15)9(14)11(2,3)8-13/h9,13-14H,4-8H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAMPOPITCOOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C(C(C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60862363
Record name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667-84-5
Record name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=667-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Ethoxypropyl)-2,4-dihydroxy-3,3-dimethylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60862363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanamide, N-(3-ethoxypropyl)-2,4-dihydroxy-3,3-dimethyl
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